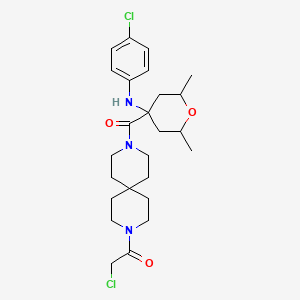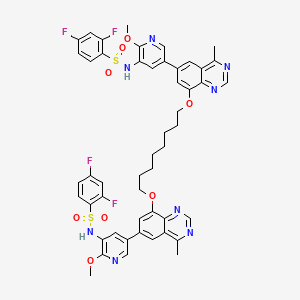
Dihydrouracil-13C4,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrouracil-13C4,15N2, also known as 5,6-Dihydrouracil-13C4,15N2, is a labeled form of dihydrouracil. This compound is marked with stable isotopes of carbon-13 and nitrogen-15. Dihydrouracil is a metabolite of uracil, a crucial component of RNA. It is often used as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of uracil .
Preparation Methods
The synthesis of dihydrouracil-13C4,15N2 involves incorporating stable isotopes into the dihydrouracil molecule. One innovative method for synthesizing dihydrouracil analogs involves using 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracils in moderate-to-high yields (32-99%) under mild conditions . Industrial production methods typically involve the use of stable isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes into the final product .
Chemical Reactions Analysis
Dihydrouracil-13C4,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For instance, the hydrolytic removal of the SCH3 or OCH3 group from the dihydropyrimidinone core is carried out under strongly acidic or basic conditions and at high temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dihydrouracil-13C4,15N2 has several scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a marker for identifying dihydropyrimidine dehydrogenase deficiencies. In medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. Additionally, it has applications in the industry as a standard or synthetic precursor for isotopically labeled compounds .
Mechanism of Action
The mechanism of action of dihydrouracil-13C4,15N2 involves its role as a metabolite of uracil. It is involved in the catabolism of uracil, a critical building block of RNA. The compound acts as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of uracil to dihydrouracil . This process is essential for the proper metabolism of pyrimidines in the body.
Comparison with Similar Compounds
Dihydrouracil-13C4,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in scientific research. Similar compounds include other labeled forms of dihydrouracil, such as dihydrouracil-13C4 and dihydrouracil-15N2. These compounds also serve as markers for identifying enzyme deficiencies and are used in various research applications .
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
120.060 g/mol |
IUPAC Name |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
OIVLITBTBDPEFK-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O |
Canonical SMILES |
C1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)











![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)

